molecular formula C8H14Cl2N2O3 B13494474 Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride

Cat. No.: B13494474
M. Wt: 257.11 g/mol
InChI Key: OFZLPVSGWCJZKG-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is efficient and allows for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The aminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-aminoethyl)-5-nitro-1,3-oxazole-4-carboxylate: This compound has a nitro group instead of a methyl group, which significantly alters its reactivity and biological activity.

    2-(2-Aminoethyl)-5-methyl-1,3-oxazole-4-carboxylic acid: The carboxylic acid derivative is more polar and has different solubility properties compared to the ester form.

Uniqueness

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a methyl-substituted oxazole ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C8H14Cl2N2O3

Molecular Weight

257.11 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C8H12N2O3.2ClH/c1-5-7(8(11)12-2)10-6(13-5)3-4-9;;/h3-4,9H2,1-2H3;2*1H

InChI Key

OFZLPVSGWCJZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CCN)C(=O)OC.Cl.Cl

Origin of Product

United States

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